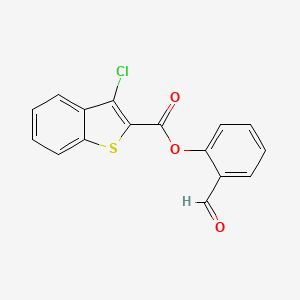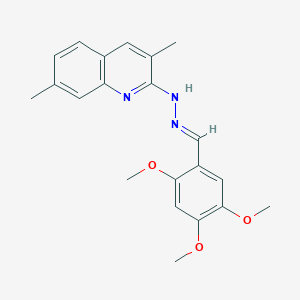
1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine, also known as GBR-12909, is a compound that belongs to the piperazine family. It is a selective dopamine reuptake inhibitor that has been widely studied for its potential applications in the field of neuroscience.
Wissenschaftliche Forschungsanwendungen
1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine has been extensively studied for its potential applications in the field of neuroscience. It has been used as a research tool to study the role of dopamine in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. 1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine has also been used to investigate the effects of dopamine on behavior, cognition, and mood.
Wirkmechanismus
1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine selectively inhibits the reuptake of dopamine by binding to the dopamine transporter protein. This results in an increase in dopamine levels in the synaptic cleft, leading to enhanced dopamine signaling. The increased dopamine signaling can have various effects on behavior, cognition, and mood.
Biochemical and physiological effects:
1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine has been shown to increase dopamine levels in the brain, leading to enhanced dopamine signaling. This can result in various biochemical and physiological effects such as increased locomotor activity, improved cognitive function, and enhanced mood. However, prolonged exposure to 1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine can lead to dopamine receptor downregulation and desensitization, which can result in a decrease in dopamine signaling.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine has several advantages for lab experiments, including its high selectivity for the dopamine transporter, its ability to cross the blood-brain barrier, and its relatively long half-life. However, 1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine also has some limitations, including its potential for dopamine receptor downregulation and desensitization, which can affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine. One potential direction is to investigate its potential applications in the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and addiction. Another direction is to study the effects of 1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, further research is needed to understand the long-term effects of 1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine on dopamine signaling and its potential for dopamine receptor downregulation and desensitization.
Synthesemethoden
1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine can be synthesized by the reaction of 1-(2-methoxybenzyl)piperazine with 2-naphthaldehyde in the presence of a reducing agent such as sodium borohydride. The product can be purified by column chromatography to obtain a pure compound.
Eigenschaften
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O/c1-26-23-9-5-4-8-22(23)18-25-14-12-24(13-15-25)17-19-10-11-20-6-2-3-7-21(20)16-19/h2-11,16H,12-15,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGUKIULEVMQPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)CC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5868181.png)

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5868192.png)

![methyl {3-[(3-methylbenzoyl)amino]phenoxy}acetate](/img/structure/B5868206.png)
![N-[4-(cyanomethyl)phenyl]-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5868228.png)

![N-benzyl-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B5868240.png)





![5-({[4-(diethylamino)phenyl]amino}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868279.png)